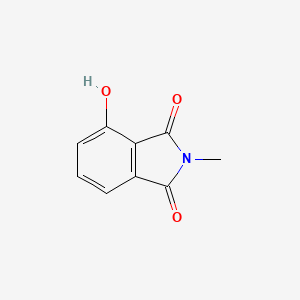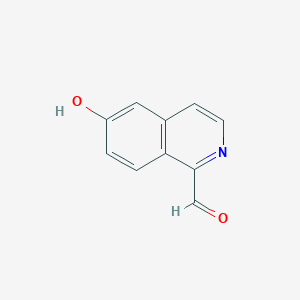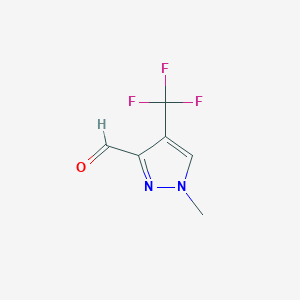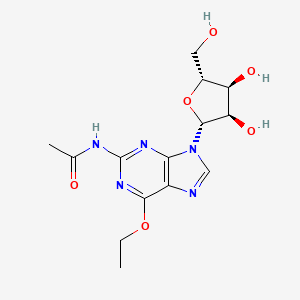
Triptriolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triptriolide is complex due to its intricate structure. It typically involves multiple steps, including the formation of the triepoxide ring system. One common synthetic route starts with the precursor abietic acid, which undergoes a series of oxidation and cyclization reactions to form the triepoxide structure .
Industrial Production Methods
Industrial production of this compound is challenging due to the low yield from natural extraction and the complexity of its synthetic route. Advances in synthetic biology have allowed for the heterologous production of this compound in engineered yeast strains, which can produce the compound more efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Triptriolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its epoxide groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the epoxide rings under mild conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Triptriolide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored for its potential in treating autoimmune diseases, cancers, and inflammatory conditions.
Wirkmechanismus
Triptriolide exerts its effects through multiple molecular targets and pathways:
Inhibition of NF-κB: It inhibits the activation of the NF-κB pathway, reducing inflammation and immune responses.
Induction of Apoptosis: It promotes apoptosis in cancer cells by activating caspases and other apoptotic pathways.
DNA Damage Response: It interferes with DNA repair mechanisms, particularly by inhibiting the XPB/ERCC3 component of the TFIIH complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triptolide: Another diterpene triepoxide from the same plant, with similar but distinct biological activities.
Celastrol: A quinone methide triterpene from Tripterygium wilfordii, known for its anti-inflammatory and anticancer properties.
Wilforlide A: Another compound from the thunder god vine with immunosuppressive effects.
Uniqueness
Triptriolide is unique due to its specific triepoxide structure, which confers distinct biological activities compared to other compounds. Its ability to modulate multiple cellular pathways makes it a versatile compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
137131-18-1 |
|---|---|
Molekularformel |
C20H26O7 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(1S,2S,4S,5R,6S,7R,8S,10S,12S)-5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 |
InChI-Schlüssel |
DYVDZVMUDBCZSA-LZVGCMTRSA-N |
Isomerische SMILES |
CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)O)O |
Kanonische SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12953088.png)

![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)


